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molecular formula C10H9F3OS B6333001 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-27-9

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene

Cat. No. B6333001
M. Wt: 234.24 g/mol
InChI Key: QCQDIABVRGFLHZ-UHFFFAOYSA-N
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Patent
US07524882B2

Procedure details

A mixture of 4-(trifluoromethylsulfanyl)phenol (1.9 g, 10 mmol), allyl brimide (1.8 g, 15 mmol) and Cs2CO3 (6.5 g, 20 mmol) in DMF, 80 mL) was stirred for 2 hrs at 50° C. The reaction was diluted with ethyl acetate and washed with water. The organic phase was dried and concentrated to give essentially pure allyl 4-(trifluoromethylsulfanyl)phenyl ether.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([F:4])[F:3].[C:13]([O-])([O-])=O.[Cs+].[Cs+].C(O[CH2:23][CH3:24])(=O)C>CN(C=O)C>[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH:23]=[CH2:24])=[CH:8][CH:7]=1)([F:4])[F:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(F)(F)SC1=CC=C(C=C1)O
Name
Cs2CO3
Quantity
6.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hrs at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(F)(F)SC1=CC=C(C=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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